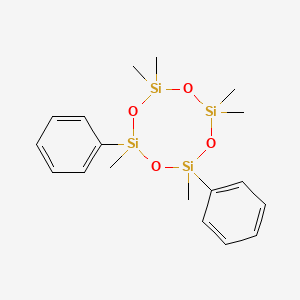
racemic-2,4-Diphenyl-2,4,6,6,8,8-hexamethylcyclotetrasiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Racemic-2,4-Diphenyl-2,4,6,6,8,8-hexamethylcyclotetrasiloxane is a silicon-based compound characterized by its unique cyclic structure. This compound is part of the broader class of organosilicon compounds, which are known for their diverse applications in various fields due to their stability and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of racemic-2,4-Diphenyl-2,4,6,6,8,8-hexamethylcyclotetrasiloxane typically involves the reaction of diphenylsilane with hexamethylcyclotetrasiloxane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired cyclic structure. The reaction conditions often include elevated temperatures and controlled pressure to ensure the proper formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Racemic-2,4-Diphenyl-2,4,6,6,8,8-hexamethylcyclotetrasiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include various siloxane derivatives, silanols, and substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Racemic-2,4-Diphenyl-2,4,6,6,8,8-hexamethylcyclotetrasiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s stability and biocompatibility make it useful in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential use in medical devices and implants due to its inert nature and compatibility with biological tissues.
Industry: The compound is used in the production of high-performance materials, coatings, and adhesives due to its thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which racemic-2,4-Diphenyl-2,4,6,6,8,8-hexamethylcyclotetrasiloxane exerts its effects is primarily through its interaction with other molecules via its silicon-oxygen backbone. The compound can form stable complexes with various substrates, facilitating reactions and enhancing the properties of materials. The molecular targets and pathways involved include interactions with enzymes, proteins, and other biological molecules, leading to its diverse applications in medicine and biology.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylcyclotetrasiloxane: Similar in structure but lacks the phenyl groups, leading to different chemical properties and applications.
Hexaphenylcyclotrisiloxane: Contains more phenyl groups, resulting in increased rigidity and different reactivity.
Octamethylcyclotetrasiloxane: Lacks phenyl groups and has different physical and chemical properties.
Uniqueness
Racemic-2,4-Diphenyl-2,4,6,6,8,8-hexamethylcyclotetrasiloxane is unique due to its combination of phenyl and methyl groups, which impart specific chemical properties such as enhanced stability, reactivity, and compatibility with various substrates. This makes it particularly valuable in applications requiring high-performance materials and specialized chemical reactions.
Propiedades
Número CAS |
18604-02-9 |
|---|---|
Fórmula molecular |
C18H28O4Si4 |
Peso molecular |
420.8 g/mol |
Nombre IUPAC |
2,2,4,4,6,8-hexamethyl-6,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C18H28O4Si4/c1-23(2)19-24(3,4)21-26(6,18-15-11-8-12-16-18)22-25(5,20-23)17-13-9-7-10-14-17/h7-16H,1-6H3 |
Clave InChI |
SQMDVANNTDBLCG-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C3=CC=CC=C3)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



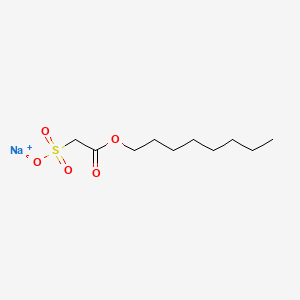
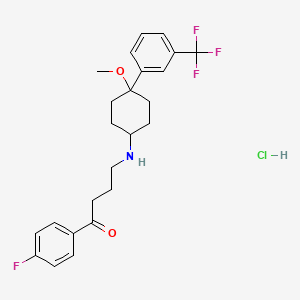

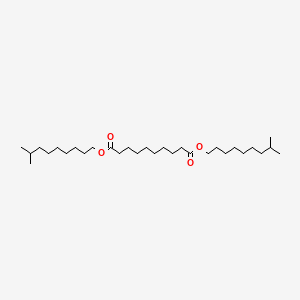
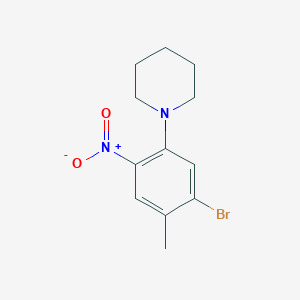
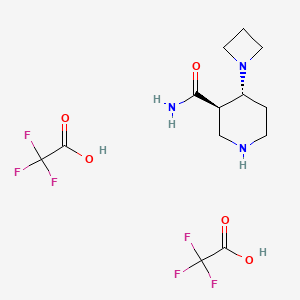
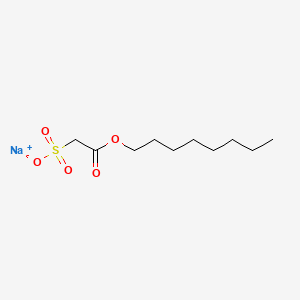

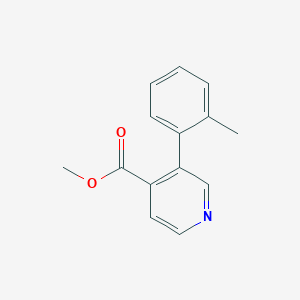
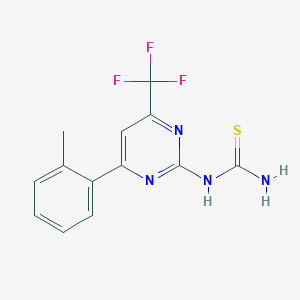
![{3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B13730153.png)


